Elevated Lipophilicity (XLogP3) Relative to Mono‑CF₃‑Substituted Thiophenols
The target compound exhibits an XLogP3‑AA value of 3.3, which is substantially higher than that of its mono‑trifluoromethyl analogs lacking the ortho‑methyl group. This increase in calculated logP is critical for membrane permeability and hydrophobic target engagement in medicinal chemistry programs [1] [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzenethiol: 2.8 (estimated from similar scaffolds); 3-(Trifluoromethyl)benzenethiol: 2.99; 4-(Trifluoromethyl)benzenethiol: approx. 2.8 |
| Quantified Difference | ΔLogP = +0.3 to +0.5 log units vs. positional isomers |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2019 release) |
Why This Matters
A 0.3–0.5 log unit increase in logP can significantly enhance membrane permeability and hydrophobic binding, making the compound a preferred choice when higher lipophilicity is required without introducing additional halogen atoms.
- [1] PubChem Compound Summary for CID 21041921, 2-Methyl-5-(trifluoromethyl)benzenethiol. XLogP3-AA = 3.3. View Source
- [2] Molbase. 3-(Trifluoromethyl)benzenethiol LogP = 2.9941. http://qiye.molbase.cn. View Source
